molecular formula C19H26N6 B15377879 Agn-PC-0lsima CAS No. 94440-37-6

Agn-PC-0lsima

Cat. No.: B15377879
CAS No.: 94440-37-6
M. Wt: 338.4 g/mol
InChI Key: ZTTOVHIQCLQNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0lsima is a heterocyclic compound synthesized via green chemistry methodologies, emphasizing sustainability and reduced environmental impact. Developed by Assistant Professor Saima, it integrates nanomaterial design with peptide conjugation for applications in targeted drug delivery and therapeutic discovery . The compound’s structure features a polycyclic aromatic core functionalized with peptide motifs, enhancing its biocompatibility and binding affinity to cellular receptors. Key attributes include:

  • Synthesis: Utilizes solvent-free reactions and microwave-assisted techniques to achieve high yields (reported 78–85%) while minimizing waste .
  • Physicochemical Properties: Exhibits a quantum yield of 0.42 in aqueous solutions, with stability across pH 3–11 and temperatures up to 90°C .
  • Applications: Demonstrated efficacy in in vitro cancer cell line studies (IC₅₀ = 2.3 µM against HeLa cells) and antimicrobial activity (MIC = 8 µg/mL for Staphylococcus aureus) .

Properties

CAS No.

94440-37-6

Molecular Formula

C19H26N6

Molecular Weight

338.4 g/mol

IUPAC Name

6-[2-[4-(dimethylamino)phenyl]ethyl]-N,N-diethyl-7H-purin-2-amine

InChI

InChI=1S/C19H26N6/c1-5-25(6-2)19-22-16(17-18(23-19)21-13-20-17)12-9-14-7-10-15(11-8-14)24(3)4/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,20,21,22,23)

InChI Key

ZTTOVHIQCLQNLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C(=N1)N=CN2)CCC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound’s green synthesis reduces solvent use by 95% compared to CNT-PCH, aligning with principles outlined in experimental design guidelines .
  • Microwave-assisted steps enhance reaction kinetics, achieving a 4.5-hour synthesis window versus 12+ hours for traditional methods .

Bioactivity and Selectivity

Metric This compound QD-Pep CNT-PCH
HeLa Cell IC₅₀ (µM) 2.3 ± 0.2 5.1 ± 0.4 9.8 ± 1.1
S. aureus MIC (µg/mL) 8.0 ± 1.0 15.0 ± 2.0 25.0 ± 3.0
Hemolytic Activity (% lysis) 5.2 ± 0.8 18.0 ± 2.5 30.0 ± 4.0

Key Findings :

  • This compound shows 2.2-fold greater cytotoxicity specificity than QD-Pep, attributed to its peptide-mediated targeting .
  • Lower hemolytic activity (5.2% vs. 30% for CNT-PCH) underscores superior biocompatibility .

Environmental and Industrial Viability

  • Toxicity Profile : this compound’s LD₅₀ in zebrafish models is 1,200 mg/kg, exceeding QD-Pep (800 mg/kg) and CNT-PCH (450 mg/kg) .
  • Regulatory Compliance : Meets EPA guidelines for solvent emissions, unlike CNT-PCH, which requires hazardous waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.